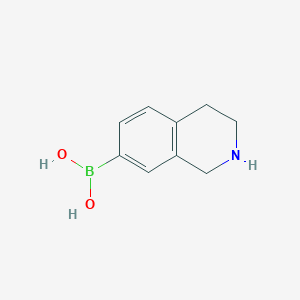

(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid

描述

Role in Organic Synthesis

The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. wisdomlib.orgwikipedia.org This reaction enables the coupling of an arylboronic acid with an aryl or vinyl halide, providing efficient access to biaryls and other conjugated systems that are common structures in pharmaceuticals and advanced materials. wisdomlib.org Beyond the Suzuki reaction, arylboronic acids are key reactants in various other metal-mediated transformations, including:

Chan-Lam Coupling: The copper-catalyzed formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which is crucial for synthesizing arylamines and aryl ethers. wikipedia.orgresearchgate.net

Oxidative Heck Reactions: Palladium-catalyzed coupling with olefins. nih.gov

Liebeskind-Srogl Coupling: Thioester cross-coupling reactions. wikipedia.org

These compounds can also serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, offering alternative pathways for constructing complex molecules. rsc.org The wide availability and functional group tolerance of arylboronic acids have cemented their status as essential building blocks in organic synthesis. nih.govrsc.org

Importance in Chemical Biology

In the realm of chemical biology, arylboronic acids exhibit unique properties that make them valuable for both therapeutic and diagnostic applications. nih.gov A key feature is their ability to form reversible covalent bonds with diols, which are common in biological molecules like saccharides (sugars). wikipedia.orgnih.gov This interaction is the basis for their use in:

Saccharide Sensing: Designing fluorescent probes and sensors for detecting and quantifying specific sugars, which is important in diagnostics. wikipedia.orgnih.gov

Enzyme Inhibition: Boronic acids can act as transition-state analogs to inhibit serine proteases. wikipedia.orgnih.gov The drug bortezomib (B1684674) (Velcade®), a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer chemotherapy, highlighting the therapeutic potential of this class of compounds. mdpi.comwikipedia.orgnih.gov

Molecular Recognition: Their ability to bind to diols, amino acids, and other biologically relevant molecules makes them useful in creating synthetic receptors and interfering with biological signaling pathways. nih.gov

The boronic acid functional group generally has low toxicity and is metabolized to boric acid, which is considered a "green compound" and can be eliminated by the body. mdpi.comnih.gov

Table 1: Key Properties of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂BNO₂ |

| Molecular Weight | 177.01 g/mol |

| CAS Number | 1096359-11-3 |

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11-13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKONQBUQRHSUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCNC2)C=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1,2,3,4 Tetrahydroisoquinoline Scaffold As a Privileged Structure in Organic Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a heterocyclic motif widely distributed in nature, forming the structural backbone of a large family of isoquinoline (B145761) alkaloids. rsc.orgnih.gov In medicinal chemistry, the THIQ framework is recognized as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity, thus appearing frequently in bioactive compounds. nih.govtandfonline.comnih.govresearchgate.net

The significance of the THIQ scaffold stems from its presence in numerous natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities. rsc.orgtandfonline.com These activities include:

Anticancer tandfonline.comnih.gov

Neuroprotective rsc.org

Antimicrobial rsc.org

Antidepressant nih.gov

Anti-inflammatory nih.gov

The synthetic accessibility of the THIQ core, primarily through classic reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations, further enhances its appeal for the development of new therapeutic agents. rsc.org The rigid, yet conformationally defined, structure of the THIQ scaffold makes it an ideal template for designing molecules with specific three-dimensional orientations required for interaction with biological macromolecules.

Table 2: Selected Biological Activities Associated with the THIQ Scaffold

| Biological Activity | Associated Target/Mechanism (Examples) |

|---|---|

| Anticancer | Inhibition of epigenetic enzymes, anti-apoptotic proteins, transporters, and receptors. tandfonline.com |

| Neuroprotection | Scavenging free radicals, reducing oxidative stress, inhibiting neuronal apoptosis. rsc.org |

| Antimicrobial | Activity against various pathogenic bacterial strains. rsc.org |

| Antidepressant | Effects on the central nervous system. rsc.orgnih.gov |

Rationale for the Synthesis and Mechanistic Investigation of 1,2,3,4 Tetrahydroisoquinolin 7 Yl Boronic Acid

The rationale for synthesizing and investigating (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid is rooted in the principle of molecular hybridization. This strategy involves combining two or more distinct pharmacophores or functional units into a single molecule to create a new chemical entity with enhanced or novel properties. In this case, the compound merges the synthetic utility of the arylboronic acid with the proven biological relevance of the THIQ scaffold.

The primary motivations for its synthesis include:

Creation of a Novel Building Block: This compound serves as a versatile intermediate for introducing the biologically active THIQ moiety into larger, more complex molecules using the robust and well-established chemistry of boronic acids, such as the Suzuki-Miyaura coupling.

Drug Discovery and Development: By functionalizing the THIQ core with a boronic acid group, medicinal chemists can readily generate libraries of novel THIQ derivatives. These new compounds can be screened for a wide range of biological activities, leveraging the privileged nature of the THIQ scaffold to increase the probability of discovering new therapeutic leads.

Development of Chemical Probes: The unique properties of the boronic acid group, particularly its ability to interact with diols, can be exploited to design chemical probes. Incorporating the THIQ scaffold could modulate the probe's cellular uptake, localization, or interaction with specific biological targets.

Mechanistic investigations would focus on understanding how the electronic properties of the electron-donating heterocyclic ring influence the reactivity of the boronic acid in various coupling reactions, providing valuable data for synthetic planning.

Overview of Research Trajectories for Arylboronic Acids Incorporating Heterocyclic Moieties

Strategies for Introducing the Boronic Acid Moiety onto the Tetrahydroisoquinoline Core

The installation of a boronic acid group onto the aromatic ring of the tetrahydroisoquinoline core can be accomplished through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of the starting materials.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnih.gov The method relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orguwindsor.ca In the context of tetrahydroisoquinolines, the nitrogen atom, particularly when part of a suitable protecting group like a carbamate (B1207046) or an amide, can serve as an effective DMG. uwindsor.ca

The general process involves the protection of the tetrahydroisoquinoline nitrogen, followed by treatment with a strong base such as n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA). This generates a lithiated intermediate with high regioselectivity at the position ortho to the DMG. wikipedia.org This aryllithium species is then quenched with an electrophilic boron reagent, such as triisopropyl borate (B1201080) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), to form the desired boronic ester. Subsequent acidic workup hydrolyzes the ester to yield the boronic acid. This approach ensures that the borylation occurs specifically at a position dictated by the directing group, offering excellent control over the product's structure. nih.gov

Table 1: Representative Reaction Scheme for Directed Ortho-Metalation Borylation

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Protection | N-Boc-1,2,3,4-tetrahydroisoquinoline | Boc-protected THIQ | The Boc group acts as an effective Directed Metalation Group (DMG). |

| 2. Lithiation | s-BuLi, TMEDA, THF, -78 °C | Ortho-lithiated THIQ intermediate | Regioselective deprotonation at the C-8 position, ortho to the DMG. |

| 3. Borylation | B(OiPr)₃, -78 °C to rt | Boronate ester intermediate | Trapping the aryllithium with a boron electrophile. |

| 4. Hydrolysis | Aqueous acid (e.g., HCl) | (N-Boc-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid | Conversion of the boronate ester to the final boronic acid. |

Direct C-H borylation has emerged as a highly atom-economical and efficient method for synthesizing arylboronic esters, as it circumvents the need for pre-functionalized substrates like halides or triflates. acsgcipr.org This approach involves the direct conversion of a carbon-hydrogen bond on the aromatic ring to a carbon-boron bond, typically catalyzed by a transition metal complex. acsgcipr.orgsigmaaldrich.com

Iridium-catalyzed C-H borylation is a premier method for the direct functionalization of arenes and heteroarenes. illinois.edunih.gov The reaction, pioneered by the groups of Hartwig and Smith, typically employs an iridium(I) catalyst, such as [Ir(COD)OMe]₂, in combination with a bipyridine-based ligand. sigmaaldrich.comillinois.edu The boron source is most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). sigmaaldrich.comnih.gov

A key feature of this methodology is its regioselectivity, which is primarily governed by steric factors. sigmaaldrich.com The borylation reaction preferentially occurs at the most accessible, least sterically hindered C-H bond on the aromatic ring. nih.gov For an N-protected 1,2,3,4-tetrahydroisoquinoline (B50084), this steric control generally favors borylation at the C-7 position over the more hindered C-5 position. Mechanistic studies suggest a catalytic cycle involving Ir(III) and Ir(V) intermediates. illinois.edu The reaction tolerates a wide range of functional groups, making it a valuable tool for the late-stage functionalization of complex molecules. nih.govnih.gov

Table 2: Typical Conditions for Iridium-Catalyzed C-H Borylation

| Component | Example | Role |

|---|---|---|

| Substrate | N-Boc-1,2,3,4-tetrahydroisoquinoline | Starting material with C-H bonds to be functionalized. |

| Catalyst Precursor | [Ir(COD)OMe]₂ or [Ir(COD)Cl]₂ | Source of the active Iridium catalyst. |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Modifies the catalyst's reactivity and stability. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety. |

| Solvent | Tetrahydrofuran (THF), Cyclohexane | Reaction medium. |

| Temperature | 80-100 °C | To facilitate the catalytic cycle. |

While iridium catalysts are the most extensively studied for C-H borylation, complexes of other transition metals, such as rhodium and ruthenium, have also been shown to catalyze this transformation. acsgcipr.org These alternative systems may offer different reactivity profiles or regioselectivities depending on the specific substrate and reaction conditions. However, for the borylation of arene derivatives, iridium-based catalysts remain the most generally applied and robust option to date.

Palladium-catalyzed cross-coupling reactions provide a reliable and widely used alternative for synthesizing arylboronic acids and esters. These methods require a pre-functionalized tetrahydroisoquinoline, where a C-H bond has been replaced by a leaving group such as a halide or a trifluoromethanesulfonate (B1224126) (triflate). researchgate.netnih.gov

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide/triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad substrate scope, and high functional group tolerance. alfa-chemistry.combeilstein-journals.org

To synthesize this compound, a suitable precursor such as 7-bromo- or 7-iodo-1,2,3,4-tetrahydroisoquinoline (B1599197) (typically N-protected) is used. umich.edu The reaction is carried out in the presence of a palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, and a base, with potassium acetate (B1210297) (KOAc) being the most common choice. organic-chemistry.orgresearchgate.net The base is crucial for the transmetalation step in the catalytic cycle. alfa-chemistry.com Aryl triflates are also excellent substrates for Miyaura borylation, offering an alternative to aryl halides. researchgate.netorganic-chemistry.orgorganic-chemistry.org The resulting pinacol (B44631) boronate ester can then be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Table 3: General Conditions for Miyaura Borylation

| Component | Example | Role |

|---|---|---|

| Substrate | N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline or the corresponding aryl triflate | The electrophilic coupling partner. organic-chemistry.orgnih.gov |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | The nucleophilic boron source. wikipedia.org |

| Catalyst | PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Facilitates the oxidative addition and reductive elimination steps. researchgate.net |

| Base | Potassium Acetate (KOAc) | Promotes the transmetalation step. organic-chemistry.org |

| Solvent | 1,4-Dioxane, Dimethyl Sulfoxide (DMSO) | Reaction medium. |

| Temperature | 80-110 °C | To drive the reaction to completion. |

Palladium-Catalyzed Cross-Coupling Methods Utilizing Boron Reagents

Borylation of Pseudohalides with Bis(pinacolato)diboron or Related Reagents

A prevalent and effective method for introducing a boronic acid functional group onto an aromatic ring, such as the one in the tetrahydroisoquinoline core, is the Miyaura borylation reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or pseudohalide (e.g., a triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgnih.gov

The synthesis starts with a 7-substituted THIQ, where the substituent is a good leaving group like a triflate (-OTf). This precursor is reacted with B₂pin₂ in the presence of a palladium catalyst, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or PdCl₂(PPh₃)₂, and a base, like potassium acetate (KOAc) or potassium phenoxide (KOPh). organic-chemistry.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl triflate to the Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the 7-borylated THIQ pinacol ester. organic-chemistry.org This pinacol ester can then be hydrolyzed to the corresponding boronic acid. The mild conditions of the Miyaura borylation tolerate a wide range of functional groups, making it a versatile method for late-stage functionalization. organic-chemistry.org

Table 1: Key Reagents and Conditions for Miyaura Borylation of THIQ Pseudohalides

| Component | Example | Role |

|---|---|---|

| Substrate | 7-Triflyloxy-1,2,3,4-tetrahydroisoquinoline | Source of the THIQ core |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate group |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Facilitates the cross-coupling reaction |

| Ligand | dppf, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Hydroboration of Tetrahydroisoquinoline Precursors

Hydroboration offers another route to introduce a boron atom, typically onto an unsaturated precursor of the final molecule. For the synthesis of THIQ-boronic acids, this could involve the hydroboration of a dihydroisoquinoline or a THIQ derivative bearing an alkenyl substituent. For instance, a 7-vinyl-1,2,3,4-tetrahydroisoquinoline could undergo hydroboration-oxidation. In this process, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, 9-BBN) adds across the double bond. The subsequent oxidation step (e.g., with hydrogen peroxide and sodium hydroxide) would typically yield an alcohol. However, by trapping the intermediate organoborane, it is possible to generate the boronic acid derivative. The regioselectivity of the hydroboration is a key consideration, with the boron atom typically adding to the less sterically hindered carbon of the double bond (anti-Markovnikov addition). While less common for direct aromatic borylation, this method is a cornerstone of organoboron chemistry and can be applied to appropriately designed precursors. rsc.org

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core as a Precursor for Boronic Acid Functionalization

Constructing the heterocyclic ring system is a fundamental aspect of synthesizing complex THIQ derivatives. Several classical and modern methodologies can be employed to build the THIQ core from acyclic precursors. These precursors can be strategically chosen to carry substituents that facilitate subsequent borylation at the desired position or to already contain the boronic acid moiety.

Classical and Modified Pictet–Spengler Condensation Methodologies

The Pictet-Spengler reaction is a widely used and powerful method for synthesizing tetrahydroisoquinolines. thermofisher.comorganicreactions.orgwikipedia.org The classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure) to form the THIQ ring. organicreactions.orgwikipedia.org

To synthesize a precursor for this compound, one would start with a meta-substituted phenylethylamine. For example, a 3-bromo-4-methoxyphenylethylamine could be reacted with formaldehyde. The subsequent Pictet-Spengler cyclization would preferentially occur para to the activating methoxy (B1213986) group, leading to the formation of 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. This 7-bromo intermediate is then an ideal substrate for a subsequent Miyaura borylation reaction to install the boronic acid group. The reaction generally requires an electron-rich aromatic ring for the cyclization to proceed efficiently under acidic conditions (e.g., HCl, TFA). wikipedia.orgmdpi.com

Bischler–Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is another cornerstone in isoquinoline (B145761) synthesis. organic-chemistry.orgwikipedia.orgnrochemistry.com This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The reaction yields a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgwikipedia.org

This dihydroisoquinoline can then be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. Similar to the Pictet-Spengler approach, a suitably substituted β-phenylethylamide (e.g., with a halide at the meta-position of the phenyl ring) is used to generate a 7-halo-1,2,3,4-tetrahydroisoquinoline, which can then be converted to the target boronic acid. researchgate.net

Table 2: Comparison of Pictet-Spengler and Bischler-Napieralski Reactions

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

|---|---|---|

| Starting Material | β-arylethylamine + Aldehyde/Ketone | β-arylethylamide |

| Key Intermediate | Iminium ion | Nitrilium ion or Imidoyl ester |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |

| Aromatic Ring | Requires electron-rich arene | Requires electron-rich arene |

| Subsequent Steps | None (direct to THIQ) | Reduction required for THIQ |

Multicomponent Reactions Incorporating Boronic Acids (e.g., Petasis Reaction for THIQ-C1 substituted derivatives)

Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. The Petasis Borono-Mannich (PBM) reaction is a prominent example, involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction can be cleverly adapted for the synthesis of C1-substituted THIQ derivatives. nih.gov

For example, a suitable amino acetal (B89532) can be used as the amine component in a Petasis reaction with glyoxylic acid and a boronic acid. nih.gov The product of this reaction is an amino acid derivative that is primed for a subsequent cyclization, such as a Pomeranz–Fritsch–Bobbitt type reaction, to form the C1-functionalized THIQ core. nih.govmdpi.com This strategy allows for the direct incorporation of diversity at the C1 position, and the boronic acid component can be chosen to be the ultimate this compound itself if the other starting materials are designed accordingly, or the boryl group can be introduced later. nih.gov

Intramolecular Hydroamination and Reductive Cyclization Strategies

Modern synthetic strategies provide alternative routes to the THIQ core. Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. For instance, a suitably designed ortho-alkynyl-phenylethylamine can undergo cyclization catalyzed by transition metals like gold or palladium to form the THIQ skeleton. nih.govacs.org This approach offers a powerful way to construct the heterocyclic ring under mild conditions.

Intramolecular reductive amination is another strategy. This involves the formation of an imine or enamine from a precursor containing both an amine and a carbonyl group (or a group that can be converted to one), followed by in-situ reduction to form the cyclic amine. researchgate.net For example, a 2-(2-aminoethyl)phenylacetaldehyde derivative could be cyclized under reductive conditions to yield the THIQ core. These methods provide alternative disconnections for accessing the THIQ ring system, which can be particularly useful for substrates that are not amenable to classical methods. rsc.org

Cascade and Domino Reaction Sequences for Tetrahydroisoquinoline Scaffolds

Cascade and domino reactions, also known as tandem reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. mdpi.com These approaches are highly efficient, atom-economical, and align with the principles of green chemistry. mdpi.com Various domino strategies have been developed for the synthesis of the tetrahydroisoquinoline scaffold, which can be adapted for the preparation of borylated derivatives.

One prominent approach involves a domino Heck/borylation reaction . For instance, the synthesis of dihydroisoquinolinone-4-methylboronic esters has been achieved from N-allylcarboxamides and bis(pinacolato)diboron (B₂(pin)₂) using a palladium catalyst. This reaction proceeds via an intramolecular carbopalladation followed by trapping of the resulting alkyl-Pd species with the borylating agent. nih.gov A plausible adaptation of this methodology for the synthesis of this compound could involve starting with a suitably substituted N-allyl-2-bromophenethylamine derivative.

Another versatile strategy is the Povarov reaction , a domino three-component reaction of an arylamine, an aldehyde, and an alkene (or alkyne) to form tetrahydroquinolines. researchgate.netrsc.org While this typically yields tetrahydroquinolines, modifications to the starting materials can, in principle, lead to the tetrahydroisoquinoline core.

Multi-component reactions (MCRs) also offer a streamlined approach to functionalized THIQs. For example, a four-component reaction of anilines, carboxylic anhydrides, propenol, and alcohols has been developed to construct α-functionalized tetrahydroquinolines. illinois.edu By selecting a starting aniline (B41778) derivative bearing a boronic ester, this type of reaction could potentially be used to generate the target molecule in a highly convergent manner.

Furthermore, chemoenzymatic one-pot processes represent an emerging strategy. For example, a cascade involving a monoamine oxidase (MAO-N)-catalyzed oxidation of a THIQ to an iminium intermediate, followed by a metal-catalyzed nucleophilic addition, has been reported for the C(1)-allylation of tetrahydroisoquinolines. researchgate.net

A hypothetical domino reaction for the synthesis of a protected form of this compound is outlined below:

| Reaction Type | Starting Materials | Key Steps | Potential Product |

| Domino Heck/Borylation | N-allyl-2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine | Intramolecular Heck reaction, Subsequent borylation | 2-Allyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

Protecting Group Strategies for the Tetrahydroisoquinoline Nitrogen and Boronic Acid Functionality

The strategic use of protecting groups is crucial in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. jocpr.com

N-Protection Strategies (e.g., Boc, Cbz, Benzyl)

The secondary amine of the tetrahydroisoquinoline ring is nucleophilic and often requires protection during synthetic transformations. Common protecting groups for this purpose include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (B1604629) (Bn).

The Boc group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl). researchgate.netnih.gov It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

The Cbz group is another common amine protecting group, introduced using benzyl chloroformate (Cbz-Cl). It is stable to acidic and some basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is orthogonal to the acid-labile Boc group. nih.gov

The Benzyl group can be installed by reaction with benzyl bromide. Similar to the Cbz group, it is often removed by hydrogenolysis. mdpi.com

| Protecting Group | Abbreviation | Typical Reagent for Introduction | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C) |

Boronic Acid Protection (e.g., Pinacol Esters, Trifluoroborates)

Boronic acids can be unstable under certain reaction conditions, such as oxidation or strong acid/base treatment, and may undergo protodeboronation. Therefore, they are often protected, most commonly as pinacol esters or potassium trifluoroborate salts. chem-station.comnih.gov

Pinacol esters are readily formed by the reaction of a boronic acid with pinacol. They are generally stable to a wide range of reaction conditions, including chromatography, and are sufficiently reactive to participate directly in cross-coupling reactions. chem-station.com Deprotection to the free boronic acid can be achieved by hydrolysis, often under acidic or basic conditions, or by transesterification. chem-station.com

Potassium trifluoroborates are crystalline, air- and moisture-stable salts formed by treating a boronic acid or a boronic ester with potassium hydrogen difluoride (KHF₂). They offer enhanced stability compared to boronic acids and can be used directly in many cross-coupling reactions. The trifluoroborate group can be hydrolyzed back to the boronic acid under aqueous basic conditions. researchgate.net

The stability of these protecting groups allows for a wide range of synthetic transformations to be performed on other parts of the molecule without affecting the boronic acid moiety. nih.gov

| Protecting Group | Structure | Formation | Key Features | Common Deprotection Conditions |

| Pinacol boronate ester | R-B(pin) | Reaction of boronic acid with pinacol | Stable to chromatography, air, and moisture. | Hydrolysis (acidic or basic), Transesterification |

| Potassium trifluoroborate | [R-BF₃]K | Reaction with KHF₂ | Crystalline, highly stable to air and moisture. | Aqueous base |

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, primarily due to its utility in transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The boronic acid moiety serves as the organometallic nucleophile, which, upon activation, transfers its organic group to another coupling partner.

Suzuki-Miyaura Coupling with Diverse Electrophiles (e.g., Aryl, Vinyl, Alkyl Halides/Pseudohalides)

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for carbon-carbon bond formation, a discovery that contributed to the 2010 Nobel Prize in Chemistry. fishersci.co.uk The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide (e.g., triflate). fishersci.co.uklibretexts.org Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts. fishersci.co.uk

The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com A base is required to activate the boronic acid, facilitating the transmetalation step. organic-chemistry.org

This compound can be coupled with a wide range of electrophiles:

Aryl Halides/Pseudohalides: Coupling with aryl bromides, iodides, chlorides, and triflates yields biaryl structures, connecting the tetrahydroisoquinoline core to another aromatic system.

Vinyl Halides/Pseudohalides: Reaction with vinyl halides produces arylated alkenes, offering a route to stilbene-like structures.

Alkyl Halides/Pseudohalides: While more challenging due to issues like slow oxidative addition and competing β-hydride elimination, recent advances in catalyst design have enabled the successful coupling of boronic acids with unactivated primary and secondary alkyl halides. nih.govorganic-chemistry.org This allows for the direct connection of the tetrahydroisoquinoline moiety to sp³-hybridized carbon centers. organic-chemistry.orgresearchgate.net

The table below illustrates typical conditions for the Suzuki-Miyaura coupling of this compound with various electrophiles, based on established methodologies for arylboronic acids.

| Electrophile Type | Example Electrophile | Typical Catalyst | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|---|

| Aryl Bromide | 4-Bromotoluene | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | 7-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline |

| Aryl Triflate | Phenyl triflate | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 7-phenyl-1,2,3,4-tetrahydroisoquinoline |

| Vinyl Bromide | (E)-β-Bromostyrene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | (E)-7-(2-phenylvinyl)-1,2,3,4-tetrahydroisoquinoline |

| Alkyl Bromide | 1-Bromooctane | Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/SPhos | K₃PO₄·H₂O | THF/Toluene | 7-octyl-1,2,3,4-tetrahydroisoquinoline |

Kumada, Negishi, Stille, and Hiyama Coupling Analogs

Kumada Coupling: Utilizes organomagnesium reagents (Grignards) with nickel or palladium catalysts. It is highly effective but limited by the high reactivity and basicity of Grignard reagents, which reduces functional group tolerance.

Negishi Coupling: Employs organozinc reagents, which offer better functional group tolerance than Grignards and are often more reactive than organoboranes. nih.gov

Stille Coupling: Uses organotin (stannane) reagents. This reaction has excellent functional group tolerance, but a major drawback is the high toxicity of the tin compounds. libretexts.orgnih.gov

Hiyama Coupling: Involves organosilane reagents activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org Organosilanes are non-toxic, stable, and readily available, making the Hiyama coupling an attractive alternative to the Stille reaction. organic-chemistry.orgnih.gov The Hiyama-Denmark variation uses organosilanols and can be performed without a fluoride activator, increasing its compatibility with silyl-protecting groups. organic-chemistry.org

For synthesizing analogs of compounds derived from this compound, one could employ a 7-halo-1,2,3,4-tetrahydroisoquinoline and couple it with the appropriate organometallic partner (Grignard, organozinc, organotin, or organosilane) under the respective reaction conditions.

One-Pot Multicomponent Coupling Processes

One-pot multicomponent reactions enhance synthetic efficiency by combining several reaction steps in a single vessel without isolating intermediates, saving time, reagents, and reducing waste. beilstein-journals.org this compound or its precursors can be integrated into such sequences. For example, a three-component reaction could involve the formation of a substituted tetrahydroisoquinoline, followed by a cross-coupling reaction in the same pot.

A hypothetical one-pot process could involve the Petasis reaction (also known as the borono-Mannich reaction) between an amine, a carbonyl compound, and a vinyl- or arylboronic acid. While the specific boronic acid is aryl, it could be used in subsequent steps. For instance, a one-pot Ugi-azide reaction followed by an intramolecular Heck cyclization has been used to synthesize the tetrahydroisoquinoline core, which could then be functionalized. beilstein-journals.org Another strategy involves chemoenzymatic one-pot processes, where an enzyme catalyzes one step (e.g., oxidation of an alcohol to an aldehyde) and a chemical reaction (e.g., Pictet-Spengler) follows to form the tetrahydroisoquinoline scaffold. mdpi.combohrium.com

| Step 1 | Step 2 | Key Reagents | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | N-Alkylation | This compound, Aryl halide, Alkyl halide, Pd catalyst, Base | N-Alkyl-7-aryl-tetrahydroisoquinolines |

| Pictet-Spengler Reaction | Suzuki-Miyaura Coupling | Phenethylamine derivative, Aldehyde, 7-Bromo-THIQ intermediate, Boronic acid, Pd catalyst, Base | Substituted 7-Aryl-tetrahydroisoquinolines |

| Petasis Reaction | Borylation | Amine, Glyoxylic acid, 3,4-Dimethoxyphenyl boronic acid, Borylation reagent | Functionalized Tetrahydroisoquinoline Boronic Esters mdpi.com |

Oxidative and Reductive Transformations of the Boronic Acid Group

Beyond its central role in cross-coupling, the boronic acid group can undergo other useful transformations.

Oxidative Transformation: The C–B bond of arylboronic acids can be readily oxidized to a C–O bond, providing a facile route to phenols. This transformation is typically achieved using an oxidant like hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). The mechanism involves the formation of a hydroperoxyborate intermediate, followed by rearrangement with migration of the aryl group from boron to oxygen, and subsequent hydrolysis to yield the phenol (B47542). For this compound, this reaction would yield 1,2,3,4-Tetrahydroisoquinolin-7-ol.

Reductive Transformation (Protodeboronation): The boronic acid group can be replaced with a hydrogen atom in a process called protodeboronation. This can be achieved under various conditions, such as treatment with a strong acid, base, or certain reducing agents, or simply by heating in a protic solvent. This reaction can be useful for removing a boron directing group after it has served its synthetic purpose.

Lewis Acid-Mediated Chemistry of Boronic Acids

The boron atom in a boronic acid is electron-deficient and possesses an empty p-orbital, making it a Lewis acid. nih.gov This property allows it to interact with Lewis bases, such as hydroxide (B78521) ions, to form a more nucleophilic tetrahedral boronate species, which is the active species in Suzuki-Miyaura transmetalation. bath.ac.uknih.gov

Reversible Covalent Binding with Diols and Polyols

A hallmark of boronic acid chemistry is its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, catechols, and glycoproteins. bath.ac.ukresearchgate.net This reaction results in the formation of five- or six-membered cyclic boronate esters. nih.gov The reaction is fast and reversible, with the equilibrium being highly dependent on pH, the pKa of the boronic acid, and the structure of the diol. researchgate.netnih.gov

This binding event enhances the Lewis acidity of the boron atom, lowering the pKa of the boronic acid. nih.govresearchgate.net At physiological pH, the resulting boronate ester is often anionic and tetrahedral. This unique interaction forms the basis for the use of boronic acids in chemical sensors for saccharide detection, separation systems, and drug delivery applications. nih.govbath.ac.uk this compound is expected to readily engage in this chemistry.

| Diol/Polyol | Structure of Diol | Resulting Boronate Ester | Ring Size |

|---|---|---|---|

| Ethylene Glycol | HOCH₂CH₂OH | 2-(1,2,3,4-Tetrahydroisoquinolin-7-yl)-1,3,2-dioxaborolane | 5-membered |

| Catechol | 1,2-Dihydroxybenzene | 2-(1,2,3,4-Tetrahydroisoquinolin-7-yl)benzo[d] bath.ac.uknih.govresearchgate.netdioxaborole | 5-membered |

| Pinacol | (CH₃)₂C(OH)C(OH)(CH₃)₂ | 4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3,2-dioxaborolane | 5-membered |

| D-Glucose (furanose form) | Saccharide | Cyclic boronate ester with cis-diols on the glucose ring | 5- or 6-membered |

Interactions with Strong Lewis Bases (e.g., Fluoride, Cyanide)

This compound, as a member of the arylboronic acid family, exhibits characteristic interactions with strong Lewis bases such as fluoride and cyanide ions. These interactions are predicated on the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital and can readily accept a pair of electrons. nih.gov

Interaction with Fluoride:

The interaction with fluoride ions is a well-documented phenomenon for arylboronic acids. The fluoride ion, a hard Lewis base, coordinates to the boron center, leading to the formation of a stable tetracoordinate boronate complex. This interaction can influence the reactivity of the boronic acid and is exploited in various synthetic methodologies. For instance, the activation of arylboronic esters by fluoride is a key step in copper-mediated fluorination reactions, proceeding through a proposed copper(III)-fluoride intermediate. nih.gov While silver fluoride (AgF) has been shown to be effective in some fluorination reactions of arylboronates, its presence is not always a prerequisite, as other fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) can also facilitate the formation of aryl fluorides, albeit sometimes with lower yields. nih.gov The formation of a borate intermediate upon the addition of KF can promote transmetalation in certain radiocyanation reactions, without leading to fluorinated byproducts. nih.gov

The mechanism of fluorination can also proceed via electrophilic substitution. Studies using acetyl hypofluorite (B1221730) (AcOF) have shown that electron-rich aryl boronic acids undergo ipso-substitution to yield the corresponding aryl fluorides in good yields. organic-chemistry.orgacs.orgnih.gov The proposed mechanism involves the complexation of the acetate moiety of AcOF with the boron atom, which facilitates the departure of the boronic acid group and the subsequent attack of the electrophilic fluorine. acs.org

Table 1: Examples of Fluorination Reactions of Arylboronic Acids

| Fluorinating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| [Me3pyF]PF6 | (tBuCN)2CuOTf, AgF | Aryl fluoride | nih.gov |

Interaction with Cyanide:

Similar to fluoride, the cyanide ion can act as a Lewis base and interact with the boron atom of this compound. This interaction is central to cyanation reactions of arylboronic acids, which provide a valuable route to aryl nitriles. Aryl nitriles are important precursors for a variety of functional groups and are found in many pharmaceuticals and agrochemicals. semanticscholar.org

Copper-mediated cyanation of arylboronic acids is a common method. nih.govnih.gov The mechanism is proposed to involve the formation of a copper(I)-cyanide complex, which then undergoes oxidative addition to form a Cu(III) intermediate. Transmetalation with the arylboronic acid and subsequent reductive elimination yields the aryl nitrile and regenerates the Cu(I) catalyst. nih.gov Various cyanation protocols have been developed, utilizing different copper sources and cyanating agents under varying reaction conditions. semanticscholar.org For instance, copper-catalyzed cyanation has been achieved using benzyl cyanide as the cyanating agent. semanticscholar.org Rhodium catalysts have also been employed for the cyanation of arylboronic acids. semanticscholar.org

The efficiency of these cyanation reactions can be influenced by the nature of the arylboronic acid derivative. For example, while arylboronic acids and their corresponding boronate esters often show similar reactivity, certain esters like phenyl boronic acid pinacolate may be unreactive under specific conditions. semanticscholar.org

Table 2: Examples of Cyanation Reactions of Arylboronic Acids

| Cyanating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| [11C]HCN | CuI, aerobic oxidation | 11C-Aromatic nitrile | nih.gov |

| [11C]KCN | Cu(OTf)2, pyridine | 11C-Aromatic nitrile | nih.gov |

| Benzyl cyanide | Cu-mediated | (Hetero)aryl nitrile | semanticscholar.org |

Reactions Involving the Tetrahydroisoquinoline Nitrogen Atom

The secondary amine nitrogen within the tetrahydroisoquinoline core of this compound is a key site for chemical modification, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be readily alkylated through various methods. Reductive amination, for instance, provides a direct route to N-alkylated tetrahydroisoquinolines. Boronic acids themselves can catalyze the one-pot tandem reduction of quinolines to tetrahydroisoquinolines followed by reductive alkylation with an aldehyde. researchgate.net This process highlights the dual role of the boronic acid as both a Lewis acid and a hydrogen-bond donor. researchgate.net In some synthetic strategies, N-alkylation is achieved after other transformations on the tetrahydroisoquinoline scaffold. nih.gov

N-Acylation: The secondary amine is also susceptible to acylation, forming an amide linkage. This reaction is commonly employed in the synthesis of various biologically active molecules. nih.gov For instance, a series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their pharmacological properties. nih.gov The acylation can be carried out using standard coupling reagents or by reacting the amine with an acyl chloride or anhydride (B1165640). The resulting N-acyl group can significantly influence the molecule's conformation and biological activity. Studies on N-arylacyl-tetrahydroisoquinoline-3-carboxylic acid esters have revealed the presence of conformational rotamers due to restricted rotation around the newly formed amide bond. researchgate.net

A common strategy in multi-step syntheses involving this compound is to protect the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group can be readily introduced and later removed under acidic conditions, allowing for selective reactions at other positions of the molecule. bldpharm.comnih.gov

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Reductive Alkylation | Aldehyde, Hantzsch ester, Boronic acid catalyst | N-Alkyl tetrahydroquinoline | researchgate.net |

| N-Acylation | Acyl chloride or Carboxylic acid with coupling agent | N-Acyl tetrahydroisoquinoline | nih.gov |

Applications in Amide Bond Formation

Beyond being a substrate for N-acylation, the boronic acid functionality in this compound can play a role in facilitating amide bond formation. Arylboronic acids have emerged as efficient organocatalysts for the direct amidation of carboxylic acids and amines. sigmaaldrich.comrsc.org The catalytic cycle is proposed to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid and the boronic acid. rsc.org This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the boronic acid catalyst. The removal of water is crucial for driving the reaction towards the products. rsc.org

While the direct use of this compound as a catalyst for amide bond formation is not explicitly detailed in the provided context, its inherent arylboronic acid nature suggests its potential in this capacity. More commonly, the tetrahydroisoquinoline moiety itself, often as a carboxylic acid derivative, participates in amide bond formation reactions. For example, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a valuable building block for synthesizing more complex molecules through peptide coupling methodologies. mdpi.com These reactions typically employ stoichiometric activating agents to facilitate the formation of the amide bond. ucl.ac.ukresearchgate.netumich.edu

Functionalization of the Tetrahydroisoquinoline Aromatic Ring (Beyond the Boronic Acid Site)

The aromatic ring of the tetrahydroisoquinoline nucleus offers further opportunities for functionalization, allowing for the introduction of various substituents that can modulate the compound's properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of this compound, the directing effects of the existing substituents—the boronic acid group and the alkylamino portion of the heterocyclic ring—will govern the regioselectivity of the substitution. The alkylamino group is an activating, ortho-, para-director, while the boronic acid group is a deactivating, meta-director. The outcome of an EAS reaction will therefore depend on the interplay of these electronic effects and the specific reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For instance, intramolecular Friedel-Crafts reactions are utilized in the synthesis of complex polycyclic tetrahydroisoquinoline derivatives. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the tetrahydroisoquinoline ring is generally less facile than EAS unless the ring is activated by strongly electron-withdrawing groups or through the formation of an organometallic intermediate. However, in specific cases, such as the fluorine-amine exchange reaction on an 8-fluoro-3,4-dihydroisoquinoline, nucleophilic substitution can be a viable strategy for introducing new functionalities. mdpi.com Another approach involves the lithiation of the aromatic ring followed by quenching with an electrophile, which has been demonstrated for the synthesis of 1-substituted tetrahydroisoquinolines. rsc.org

Construction of Complex Polycyclic and Heterocyclic Architectures

The primary application of this compound in chemical synthesis is as an intermediate for constructing elaborate molecular frameworks. The boronic acid group at the 7-position of the THIQ nucleus provides a strategic site for carbon-carbon bond formation, enabling the extension of the heterocyclic core.

This compound is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the direct linkage of the THIQ scaffold to a wide array of aromatic and heteroaromatic systems, which is a common strategy in the synthesis of medicinal chemistry targets. mdpi.com By coupling this compound with various (hetero)aryl halides or triflates, chemists can readily access complex biaryl and hetero-biaryl structures that would be challenging to synthesize through other methods. These structures often form the core of pharmacologically active agents. nih.gov

The versatility of this building block allows for its incorporation into a diverse range of molecular designs, facilitating the synthesis of novel compounds for biological screening. The table below illustrates potential synthetic pathways using this intermediate.

| Target Scaffold | Reaction Partner (Ar-X) | Resulting Linkage | Potential Application Area |

| Phenyl-THIQ | Bromobenzene | C-C bond between THIQ-7-yl and Phenyl group | Privileged structure in drug discovery |

| Pyridinyl-THIQ | 2-Chloropyridine | C-C bond between THIQ-7-yl and Pyridinyl group | CNS-active agents, kinase inhibitors |

| Thiophenyl-THIQ | 3-Bromothiophene | C-C bond between THIQ-7-yl and Thiophenyl group | Bioisosteres in medicinal chemistry |

| Indolyl-THIQ | 5-Bromoindole | C-C bond between THIQ-7-yl and Indolyl group | Serotonin receptor ligands, anticancer agents |

Design and Synthesis of Advanced Chemical Probes and Reagents

The inherent chemical properties of the boronic acid group make this compound a candidate for the development of specialized chemical probes. Boronic acids are known to react specifically and reversibly with diols, a property exploited in designing sensors for saccharides. wikipedia.org Furthermore, aryl boronic acids can undergo oxidative cleavage in the presence of certain reactive oxygen species (ROS) like peroxynitrite and hypochlorite, leading to the formation of a phenol and a corresponding change in fluorescence. nih.gov

In the context of this compound, the THIQ core can be modified to act as a fluorophore or a modulator of the probe's physicochemical properties, such as solubility and cellular uptake. The boronic acid serves as the "trigger" that responds to the presence of a specific analyte. For example, oxidation of the boronic acid to a hydroxyl group at the 7-position would significantly alter the electronic properties of the THIQ system, potentially leading to a turn-on or ratiometric fluorescent response. nih.gov This makes the compound a promising starting material for probes designed to detect oxidative stress in biological systems. nih.gov

Precursor in Fragment-Based Drug Discovery and Target Identification (from a chemical synthesis perspective)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. mdpi.com The tetrahydroisoquinoline ring is considered a "privileged scaffold" because it is known to bind to a variety of biological targets, making it an excellent starting point for FBDD campaigns. nih.gov

From a chemical synthesis standpoint, this compound is an ideal fragment. It possesses the desirable THIQ core and has a molecular weight suitable for a fragment library. Crucially, the boronic acid group acts as a versatile synthetic handle. Once a binding hit is identified, the boronic acid allows for rapid and predictable chemical elaboration through reactions like Suzuki coupling. drugdiscoverychemistry.com This enables chemists to "grow" the initial fragment hit into a more potent and selective lead compound by systematically adding other chemical moieties to explore the binding pocket of the target protein.

Development of Boronic Acid-Based Materials for Chemical Sensing and Responsive Systems

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their use in advanced, "smart" materials. mdpi.com this compound can be incorporated as a functional monomer into polymers to create materials that respond to specific chemical stimuli, such as changes in pH or the presence of sugars. nih.gov

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. When this compound is incorporated into a polymer backbone, it can be used to form hydrogels by cross-linking with polymers containing diol units, such as polyvinyl alcohol (PVA). mdpi.comnih.gov The cross-links are boronate esters formed between the boronic acid and the diol.

These boronate ester bonds are dynamic and reversible. researchgate.net They can be broken by lowering the pH (which protonates the boronic acid) or by introducing competitive diols like glucose. This leads to a sol-gel transition, where the hydrogel dissolves. This stimuli-responsive behavior makes such hydrogels promising for applications like controlled drug delivery, where a change in physiological conditions (e.g., pH in a tumor microenvironment) could trigger the release of an encapsulated therapeutic agent. nih.govresearchgate.net

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.gov Boronic acids can drive self-assembly through the formation of boronate esters or boroxine (B1236090) rings (cyclic trimers of boronic acids). msu.edu Amphiphilic molecules containing both hydrophilic and hydrophobic regions can self-assemble in water to form nanostructures like micelles or vesicles. rsc.orgnih.gov

By appropriately modifying the this compound molecule—for instance, by attaching a hydrophobic alkyl chain to the nitrogen atom—it is possible to create an amphiphilic building block. In an aqueous environment, these molecules could spontaneously assemble into nanoparticles, with the hydrophilic boronic acid and THIQ portions exposed to the water and the hydrophobic tails forming the core. Such nanostructures have potential applications in drug delivery and diagnostics. nih.gov

Integration into Diverse Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more starting materials react in a single operation to form a product that contains portions of all the reactants. researchgate.net These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.

This compound is an excellent substrate for the Petasis borono-Mannich reaction, a prominent MCR. nih.gov In this reaction, an amine, a carbonyl compound (often an α-hydroxy acid), and a boronic acid combine to form an α-amino acid or related structures. The tetrahydroisoquinoline nitrogen can serve as the amine component, or an external amine can be used. This reaction allows for the direct installation of complex substituents at various positions of the THIQ scaffold in a single, efficient step, making it a powerful tool for building libraries of diverse compounds for high-throughput screening.

| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Product Structure |

| Petasis Reaction | This compound | Amine (e.g., Piperidine) | α-Hydroxy Acid (e.g., Glyoxylic Acid) | α-Amino acid derivative with THIQ-7-yl substituent |

| Ugi-type MCR | This compound (as part of an aldehyde) | Amine | Isocyanide | Carboxylic Acid |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the molecular framework and connectivity.

Proton NMR (¹H NMR) spectroscopy is the initial and most crucial step for confirming the synthesis of this compound. The spectrum provides information on the number of different types of protons, their chemical environment, their proximity to one another, and their relative numbers.

The expected ¹H NMR spectrum would display distinct signals corresponding to the aliphatic protons of the tetrahydroisoquinoline ring and the aromatic protons on the benzene (B151609) ring.

Aliphatic Protons: The protons on the saturated portion of the tetrahydroisoquinoline ring (positions 1, 3, and 4) typically appear as multiplets in the upfield region of the spectrum, generally between δ 2.5 and 4.5 ppm. Specifically, the protons at C4 (adjacent to the aromatic ring) and C3 would likely resonate as triplets, while the protons at C1 (benzylic position) would also appear in this region.

Aromatic Protons: The protons on the substituted benzene ring are expected in the downfield region (δ 7.0–8.0 ppm). Given the substitution pattern, the spectrum would show signals for the protons at positions 5, 6, and 8. The proton at C8 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet, reflecting their coupling with neighboring protons.

Boronic Acid Protons: The two protons of the B(OH)₂ group are acidic and undergo rapid exchange with solvent molecules (like D₂O or water present in DMSO-d₆). This often results in a broad singlet that can appear over a wide chemical shift range, or the signal may not be observed at all if deuterium exchange occurs.

Amine Proton: The N-H proton of the secondary amine in the tetrahydroisoquinoline ring would also appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

A representative table of predicted ¹H NMR chemical shifts is provided below, based on the analysis of similar structures.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~4.0 - 4.2 | Singlet or Multiplet | 2H |

| H-3 | ~3.0 - 3.3 | Triplet | 2H |

| H-4 | ~2.8 - 3.0 | Triplet | 2H |

| H-5 | ~7.1 - 7.3 | Doublet | 1H |

| H-6 | ~7.5 - 7.7 | Doublet of Doublets | 1H |

| H-8 | ~7.5 - 7.7 | Doublet | 1H |

| N-H | Variable (Broad) | Singlet | 1H |

| B(OH)₂ | Variable (Broad) | Singlet | 2H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count and characterization of the hybridization state (sp³, sp²).

For this compound, the ¹³C NMR spectrum would show nine distinct signals.

Aliphatic Carbons: The three sp³ hybridized carbons of the saturated ring (C1, C3, C4) would appear in the upfield region, typically between δ 25 and 50 ppm.

Aromatic Carbons: The six sp² hybridized carbons of the aromatic ring would resonate in the downfield region (δ 120–150 ppm). A key feature in the ¹³C NMR spectrum of boronic acids is the signal for the carbon atom directly attached to the boron (C7 in this case). Due to quadrupolar relaxation effects from the boron nucleus, this carbon signal is often broadened and may have a significantly lower intensity compared to other aromatic carbon signals rsc.org.

The predicted chemical shifts for the carbon atoms are detailed in the table below.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~45 - 50 |

| C-3 | ~40 - 45 |

| C-4 | ~28 - 32 |

| C-4a | ~130 - 135 |

| C-5 | ~125 - 130 |

| C-6 | ~130 - 135 |

| C-7 | ~130 - 135 (Broad) |

| C-8 | ~125 - 130 |

| C-8a | ~135 - 140 |

Boron-11 (¹¹B) NMR is a specialized technique that is highly informative for characterizing boron-containing compounds. Since ¹¹B is a quadrupolar nucleus with a high natural abundance (80.1%), it provides a distinct signal whose chemical shift is indicative of the coordination number and electronic environment of the boron atom nsf.gov.

For this compound, the boron atom exists in a trigonal planar (sp² hybridized) state. Arylboronic acids typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum in the range of δ +27 to +33 ppm (relative to BF₃·OEt₂) sdsu.edursc.org. This characteristic chemical shift confirms the presence of the boronic acid functional group. In the presence of Lewis bases (like diols or certain solvents) or at high pH, the boronic acid can convert to a tetrahedral, sp³-hybridized boronate species, which would result in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ +5 to +10 ppm nsf.govresearchgate.net. This property makes ¹¹B NMR a valuable tool for studying the binding interactions of the boronic acid moiety.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. For the target molecule, a COSY spectrum would show cross-peaks connecting the signals of H-3 and H-4 in the aliphatic chain, confirming their adjacent relationship. It would also reveal correlations between adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-8), which is critical for assigning the specific positions on the benzene ring sdsu.eduscribd.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the proton signal at ~2.9 ppm and the carbon signal at ~29 ppm, assigning them to the C4-H4 pair sdsu.eduscribd.com.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For instance, an HMBC spectrum would show a correlation from the H-1 protons to the quaternary carbon C-8a, and from the H-8 proton to the carbon C-4a, thereby confirming the connectivity of the entire tetrahydroisoquinoline ring system nih.govgithub.io.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (Molecular Formula: C₉H₁₁BNO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated using the masses of the most abundant isotopes.

Calculated Exact Mass for [C₉H₁₂BNO₂]⁺: 177.0956

An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured m/z value that matches this calculated value very closely (e.g., 177.0954), providing strong evidence for the correct elemental composition and confirming the identity of the synthesized compound thieme-connect.com.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction that produces it. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their tendency to undergo dehydration to form cyclic boroxine anhydrides or to hydrolyze from their more stable ester forms (e.g., pinacol esters) during analysis waters.com. To obtain reproducible and accurate results, specific chromatographic conditions are often required.

Method Development: A common strategy involves using a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Method development often focuses on optimizing the pH of the mobile phase. Operating at a higher pH (e.g., pH 10) can deprotonate the boronic acid, increasing its polarity and improving retention and peak shape for certain analytes waters.com.

Purity Assessment: Once a suitable method is developed, HPLC coupled with a UV detector can be used to determine the purity of the final product. The presence of impurities, such as starting materials or by-products, would appear as separate peaks in the chromatogram. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.

Reaction Monitoring: HPLC is also an invaluable tool for monitoring the progress of a chemical reaction in real-time. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed by HPLC to determine the consumption of starting materials and the formation of the desired product.

An Examination of this compound: Spectroscopic and Computational Analysis

The compound this compound is a bifunctional molecule incorporating the privileged 1,2,3,4-tetrahydroisoquinoline scaffold and a reactive boronic acid moiety. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions. A thorough characterization of its properties is essential for its effective application. This article details the key analytical and computational methods used to characterize this compound.

Challenges and Future Research Directions

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Future research should focus on:

Novel Catalytic Systems: Investigating new transition metal catalysts (e.g., palladium, rhodium) or organocatalysts to streamline the synthesis, potentially through C-H activation or borylation of the tetrahydroisoquinoline core. acs.orgrsc.org

Continuous Flow Chemistry: Implementing continuous flow technologies can offer advantages in terms of safety, scalability, and reaction control for the synthesis of both the tetrahydroisoquinoline framework and the subsequent borylation. organic-chemistry.org

One-Pot Procedures: Designing one-pot or tandem reactions that combine multiple synthetic steps without the need for intermediate purification would significantly improve efficiency and reduce waste. rsc.orgrsc.org

Bio-based Starting Materials: Exploring routes that utilize renewable feedstocks for the synthesis of the core structure would align with the principles of green chemistry. rsc.org

| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent |

| Palladium-Catalyzed Borylation | High functional group tolerance | PdCl2(dppf) |

| C-H Functionalization | Atom economy, direct functionalization | Palladium(II) complexes |

| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Organolithium reagents |

| Green Ipso-hydroxylation | Mild conditions, short reaction times | H2O2/HBr |

Exploration of Novel Reactivity and Unprecedented Catalytic Transformations

The boronic acid moiety is a versatile functional group known for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net However, the full reactive potential of the boronic acid group within the specific context of the tetrahydroisoquinoline scaffold remains largely unexplored.

Future research directions include:

Catalyst Development: Using the tetrahydroisoquinoline moiety as a scaffold for new chiral ligands in asymmetric catalysis, where the boronic acid could serve as an anchoring point or a modulating group.

Novel Coupling Reactions: Expanding beyond traditional cross-coupling reactions to explore Chan-Lam, Petasis, and other less common boronic acid-mediated transformations to build molecular complexity. researchgate.netmdpi.com

Photoredox Catalysis: Investigating light-mediated reactions to enable novel borylation methods or functionalizations of the tetrahydroisoquinoline ring under mild conditions. organic-chemistry.orgresearchgate.net

Boronic Acid as a Catalyst: Exploring the Lewis acidic nature of the boronic acid group to catalyze reactions such as dehydrations, carbonyl condensations, and alkylations. researchgate.net

Expansion of Applications in Materials Science and Advanced Chemical Sensing Platforms

The inherent properties of both the tetrahydroisoquinoline and boronic acid components suggest significant potential for applications in materials science and the development of sophisticated sensors. Boronic acids are well-known for their ability to reversibly bind with diols, a property that is central to their use in sensors for saccharides and other biologically important molecules. illinois.edunih.govnih.gov

Future avenues of research include:

Polymer Chemistry: Incorporating (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid as a monomer or functional group in polymers to create materials with unique recognition, responsive, or catalytic properties. semanticscholar.orgnih.gov

Advanced Sensors: Designing and synthesizing novel chemosensors for the detection of specific analytes, where the tetrahydroisoquinoline unit could modulate the electronic properties of an integrated fluorophore or chromophore upon analyte binding to the boronic acid. rsc.org

Supramolecular Chemistry: Utilizing the specific binding properties and structural rigidity of the molecule to construct complex supramolecular architectures and functional assemblies.

Surface Modification: Grafting the molecule onto surfaces to create functional materials for applications in chromatography, solid-phase synthesis, or as biocompatible coatings.

| Application Area | Key Feature of Boronic Acid | Potential Advancement |

| Chemical Sensing | Reversible covalent bonding with diols | Development of fluorescent sensors for biologically relevant sugars. nih.gov |

| Materials Science | Ability to be incorporated into polymers | Creation of "smart" hydrogels that respond to changes in pH or glucose concentration. nih.gov |

| Separation Science | Affinity for glycoproteins | Use in affinity chromatography for glycoproteome analysis. mdpi.com |

Design of Highly Selective and Potent Molecular Tools for Advancing Chemical Biology Methodologies

The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govrsc.org The addition of a boronic acid group opens up new possibilities for designing molecular probes and tools to investigate biological systems.

Future research should focus on:

Enzyme Inhibitors: Developing potent and selective inhibitors of enzymes where the boronic acid can act as a transition-state analog or a covalent warhead. nih.gov This is particularly relevant for serine proteases and β-lactamases.

Chemical Probes: Synthesizing derivatives that can be used as chemical probes to study biological pathways, potentially by incorporating reporter tags or photo-crosslinking groups. sigmaaldrich.com

Drug Delivery Systems: Exploring the use of the boronic acid moiety to target specific cells or tissues, for example, by binding to sialic acid residues that are overexpressed on the surface of some cancer cells.

Computational Design: Employing computational chemistry and molecular modeling to rationally design derivatives with enhanced binding affinity and selectivity for specific biological targets. researchgate.net

Stereoselective Synthesis of Chiral Tetrahydroisoquinoline Boronic Acid Derivatives and Their Applications

Many biologically active tetrahydroisoquinolines are chiral, and their therapeutic effects are often dependent on a specific stereochemistry. mdpi.comnih.gov Consequently, the development of methods for the stereoselective synthesis of chiral derivatives of this compound is of paramount importance.

Key research goals in this area are:

Asymmetric Catalysis: Developing new catalytic asymmetric methods, such as transfer hydrogenation or reductive amination, to produce enantiomerically pure tetrahydroisoquinoline precursors for borylation. mdpi.comresearchgate.net

Chiral Resolution: Devising efficient methods for the resolution of racemic mixtures, potentially through the formation of diastereomeric salts with chiral resolving agents. mdpi.com

Chirality Transfer: Exploring reactions that transfer chirality from a starting material to the final product with high fidelity. nih.gov

Biological Evaluation: Systematically evaluating the biological activity of individual enantiomers to establish clear structure-activity relationships and identify the most potent stereoisomer for a given biological target.

| Asymmetric Synthesis Approach | Description | Key Advantage |

| Catalytic Asymmetric Reduction | Reduction of a prochiral imine or enamine using a chiral catalyst. mdpi.com | High atom economy and straightforward access to chiral amines. |

| Pomeranz-Fritsch-Bobbitt Cyclization | Building the heterocyclic ring from a chiral precursor. mdpi.comnih.gov | Allows for the synthesis of a variety of chiral derivatives. |

| Intramolecular 1,3-Chirality Transfer | Transfer of a stereocenter during a cyclization reaction. nih.gov | Can create a new stereocenter with high stereocontrol. |

Green Chemistry Approaches in the Synthesis and Application of Arylboronic Acids

The principles of green chemistry are increasingly important in all areas of chemical research and manufacturing. Applying these principles to the synthesis and use of this compound will be crucial for its long-term viability.

Future efforts should be directed towards:

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. rsc.org

Catalyst Recycling: Developing heterogeneous catalysts or catalytic systems that allow for easy separation and reuse, thereby reducing waste and cost. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. acs.org

Energy Efficiency: Utilizing reaction conditions that require less energy, such as ambient temperature and pressure, possibly through the use of photochemical or microwave-assisted methods. rsc.org

By focusing on these challenges and research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in medicine, materials science, and beyond.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid, and how do reaction conditions influence yield?